Bromoiodoacetic Acid
Overview
Description
Bromoiodoacetic Acid is an organic compound with the molecular formula C2H2BrIO2. It is a colorless to slightly yellow liquid with a pungent odor. This compound is known for its instability at room temperature and its tendency to decompose. It is widely used in organic synthesis, particularly as a brominating and iodinating agent .
Mechanism of Action
Bromoiodoacetic Acid, also known as 2-Bromo-2-iodoacetic acid, is an organic compound that has been identified as a disinfection byproduct (DBP) in finished drinking waters . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.
Mode of Action
It is known to be used in organic synthesis, where it can act as a brominating and iodinating agent . This suggests that it may interact
Biochemical Analysis
Biochemical Properties
It is known that the toxicity of monohalogenated acetic acids increases with the mass of the halogen, following an order of iodoacetic acids > bromoacetic acids >> chloroacetic acids . This is related to their alkylating potential and the propensity of the halogen leaving group
Cellular Effects
It is known that compounds that contain an iodo-group, such as Bromoiodoacetic Acid, have enhanced mammalian cell cytotoxicity and genotoxicity as compared to their brominated and chlorinated analogues
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromoiodoacetic Acid is typically synthesized through a multi-step process. The common method involves the bromination of acetic acid followed by iodination. The reaction starts with the bromination of acetic acid in the presence of a catalyst like acetic acid itself. This is followed by the addition of sodium iodide to introduce the iodine atom. The final product is then purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Bromoiodoacetic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or esters.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It is commonly used in substitution reactions where the bromine or iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted acetic acids .
Scientific Research Applications
Bromoiodoacetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing bromine and iodine atoms into molecules.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pharmaceuticals, and rubber additives .
Comparison with Similar Compounds
- Chloroacetic acid
- Bromoacetic acid
- Iodoacetic acid
Comparison: Bromoiodoacetic Acid is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. Compared to chloroacetic acid, bromoacetic acid, and iodoacetic acid, it has higher reactivity and can participate in a broader range of chemical reactions. Its dual halogenation makes it particularly useful in synthetic chemistry .
Biological Activity
Bromoiodoacetic acid (BrIA) is a disinfection by-product formed during the chlorination of drinking water containing organic matter. Its biological activity has garnered attention due to its potential cytotoxic and genotoxic effects, particularly in mammalian cells. This article delves into the biological activities associated with BrIA, highlighting key research findings, case studies, and comparative data.
This compound is classified as a haloacetic acid (HAA), which includes various halogenated acetic acids that have been identified as potential health hazards. The compound's structure features both bromine and iodine substituents, contributing to its unique reactivity and biological effects.
Cytotoxicity and Genotoxicity
Research indicates that BrIA exhibits significant cytotoxicity and genotoxicity compared to its brominated and chlorinated counterparts. A study measuring the cytotoxic effects of various iodo-acids found that BrIA was less toxic than iodoacetic acid but more toxic than other haloacetic acids like bromoacetic acid (BA) and chloroacetic acid (CA) in mammalian cell lines, specifically Chinese hamster ovary (CHO) cells .
Table 1: Comparative Cytotoxicity of Haloacetic Acids
Compound | Cytotoxicity Rank (CHO Cells) | Genotoxicity Rank (S. typhimurium) |
---|---|---|
Iodoacetic Acid | 1 | 1 |
Diiodoacetic Acid | 2 | 2 |
This compound | 7 | 4 |
Bromoacetic Acid | 3 | 3 |
Chloroacetic Acid | 4 | 5 |
The rank order indicates that compounds containing iodine generally demonstrate enhanced toxicity due to their electrophilic nature, which facilitates interactions with cellular macromolecules, leading to DNA damage .
The mechanisms underlying the toxicity of BrIA involve several pathways:
- DNA Damage : BrIA has been shown to induce DNA strand breaks and mutations in various cell types, suggesting a direct genotoxic effect .
- Reactive Oxygen Species (ROS) : Exposure to BrIA leads to increased ROS production, which can cause oxidative stress and subsequent cellular damage .
- Apoptosis : Studies indicate that BrIA can trigger apoptotic pathways in cells, contributing to its cytotoxic effects .
Case Studies
Several case studies have investigated the health implications of exposure to haloacetic acids, including BrIA:
- Animal Studies : Research involving rodent models has demonstrated that exposure to BrIA can lead to liver tumors and other malignancies, reinforcing concerns about its carcinogenic potential .
- Epidemiological Studies : Some studies have linked long-term exposure to chlorinated drinking water containing HAAs, including BrIA, with an increased risk of bladder cancer in humans .
Health Implications
The health implications of BrIA are significant due to its classification as a probable human carcinogen. The National Toxicology Program (NTP) has identified several haloacetic acids as reasonably anticipated human carcinogens based on animal studies demonstrating tumorigenic effects .
Table 2: Health Risks Associated with Haloacetic Acids
Health Risk | Evidence Level |
---|---|
Carcinogenicity | Sufficient evidence from animal studies |
Reproductive effects | Suggestive evidence from human studies |
Developmental toxicity | Observed in animal models |
Properties
IUPAC Name |
2-bromo-2-iodoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrIO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJXOVYMFHLFDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718902 | |
Record name | Bromo(iodo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71815-43-5 | |
Record name | Bromo(iodo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is bromoiodoacetic acid considered a health concern?
A: this compound exhibits significant in vitro cytotoxicity and genotoxicity in both bacterial and mammalian cell models. [, ] While its presence in drinking water is not currently regulated, research indicates it can damage DNA and disrupt normal cell function, potentially leading to adverse health outcomes. [] Further investigation is necessary to fully assess its long-term health risks.
Q2: How does the toxicity of this compound compare to other haloacetic acids?
A: Research shows that iodinated haloacetic acids, like this compound, are generally more cytotoxic and genotoxic than their brominated or chlorinated counterparts. [, ] This increased toxicity is attributed to the higher electrophilic reactivity of the iodine atom. [] Specifically, this compound demonstrates greater toxicity than dibromoacetic acid and chloroacetic acid in mammalian cell assays. []
Q3: Under what conditions is this compound formation in drinking water most likely?
A: this compound formation is favored in water treatment plants employing chloramination for disinfection, particularly when source waters have elevated bromide and iodide levels. [] Shorter free chlorine contact times (< 1 min) have been associated with higher this compound concentrations, while longer contact times (> 45 min) result in lower levels. []
Q4: Are there analytical methods to detect this compound in water samples?
A: Yes, this compound can be identified and quantified in water samples using gas chromatography coupled with mass spectrometry (GC/MS). [, ] This technique allows for the separation and detection of different iodoacids based on their mass-to-charge ratios, enabling accurate measurement even at low concentrations.
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